![molecular formula C16H19N3O2 B2576400 N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034484-20-1](/img/structure/B2576400.png)
N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
1. Shape Memory Hydrogels for Biomedical Applications The compound can be used in the creation of shape memory hydrogels (SMHs). SMHs are well-suited for biomedical applications due to their inherent biocompatibility, excellent shape morphing performance, tunable physiochemical properties, and responsiveness to a wide range of stimuli . They have potential applications in surgical, biomedical, and tissue engineering .
Synthesis of N-Phenoxyethylanilines
The compound can be used in the synthesis of N-phenoxyethylanilines. This process involves using 1-bromophenoxyethanes or anilines in molar excess. The reaction conditions typically involve 90 °C, DMSO as solvent and anhydrous K2CO3 as the base .
Transcatheter Arterial Embolization
The compound has been used in the creation of a SMH by synergetic integration of 2-phenoxyethyl acrylate (PEA) with acrylamide (AAm). The hydrogel possessed strong mechanical strength and by tuning the gel formation at body temperature, the SMH would be a promising tool for transcatheter arterial embolization .
Drug Delivery Systems
Due to the tunable physiochemical properties and responsiveness to a wide range of stimuli, SMHs made from this compound could potentially be used in drug delivery systems .
Soft Actuators
SMHs made from this compound could potentially be used in the creation of soft actuators due to their excellent shape morphing performance .
Smart Tissue Engineering Scaffolds
SMHs made from this compound could potentially be used in the creation of smart tissue engineering scaffolds due to their inherent biocompatibility and excellent shape morphing performance .
Future Directions
Imidazole and benzimidazole rings have been widely explored and utilized by the pharmaceutical industry for drug discovery due to their special structural features and electron-rich environment . They bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities . Therefore, the development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .
properties
IUPAC Name |
N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(12-6-7-14-15(10-12)19-11-18-14)17-8-9-21-13-4-2-1-3-5-13/h1-5,11-12H,6-10H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHWTNSSJJDGBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NCCOC3=CC=CC=C3)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

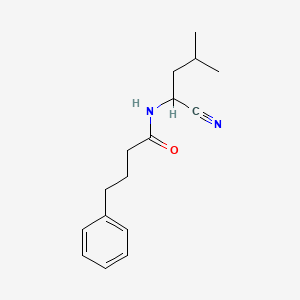
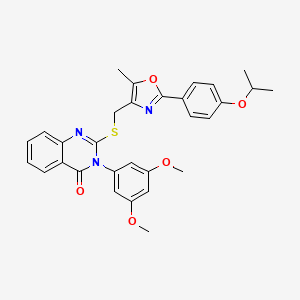

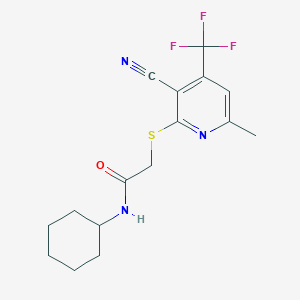
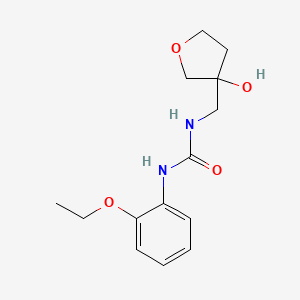
![1,3-Dimethyl-5-(3-methylbutylsulfanyl)-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2576324.png)
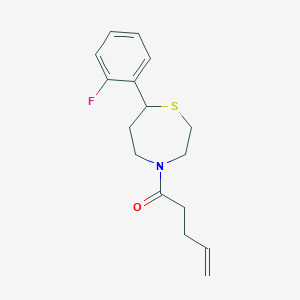
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide](/img/structure/B2576330.png)
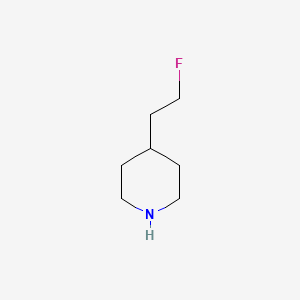
![N'-(benzenesulfonyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2576332.png)
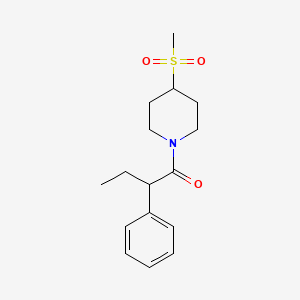

![(E)-4-((E)-2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-(5-nitrothiophen-2-yl)acrylate](/img/structure/B2576337.png)
